molecular formula C9H14N6 B11896974 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine

Katalognummer: B11896974
Molekulargewicht: 206.25 g/mol
InChI-Schlüssel: HWFQLKPFUQGNGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine is a complex organic compound with a unique structure that includes multiple methyl groups and an imino group

Vorbereitungsmethoden

The synthesis of 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of purine derivatives followed by the introduction of the imino group under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.

    Purine derivatives: Compounds like adenine and guanine share the purine core structure but have different functional groups, resulting in distinct properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C9H14N6

Molekulargewicht

206.25 g/mol

IUPAC-Name

6-imino-N,N,3,7-tetramethylpurin-2-amine

InChI

InChI=1S/C9H14N6/c1-13(2)9-12-7(10)6-8(15(9)4)11-5-14(6)3/h5,10H,1-4H3

InChI-Schlüssel

HWFQLKPFUQGNGW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=N)N=C(N2C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.